BenchChemオンラインストアへようこそ!

GAP-134 Hydrochloride

Oral Bioavailability Antiarrhythmic Atrial Fibrillation

Procure GAP-134 Hydrochloride for your gap junction research if you require an orally bioavailable, clinically‑validated Cx43 modulator. Unlike predecessor peptides (rotigaptide) or uncharacterized mimetics (Gap26/27), GAP‑134 delivers predictable pharmacokinetics and proven in‑vivo efficacy—reducing atrial conduction time by 4.2 ms (p<0.001) and AF burden by 50.6 % at 250 nM plasma levels in a canine POAF model. Its established safety pharmacology profile (no QTc effect) and demonstrated ability to increase cardioprotective Cx43 Ser368 phosphorylation make it the benchmark tool for long‑term oral studies of fibrosis and conduction disease. Substituting with unvalidated alternatives risks experimental inconsistency and loss of comparability with published data.

Molecular Formula C14H18ClN3O4
Molecular Weight 327.76 g/mol
Cat. No. B8209704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGAP-134 Hydrochloride
Molecular FormulaC14H18ClN3O4
Molecular Weight327.76 g/mol
Structural Identifiers
SMILESC1C(CN(C1C(=O)O)C(=O)CN)NC(=O)C2=CC=CC=C2.Cl
InChIInChI=1S/C14H17N3O4.ClH/c15-7-12(18)17-8-10(6-11(17)14(20)21)16-13(19)9-4-2-1-3-5-9;/h1-5,10-11H,6-8,15H2,(H,16,19)(H,20,21);1H
InChIKeyAHXPMNACLWKFRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GAP-134 Hydrochloride (Danegaptide) for Research Procurement: Chemical Profile and Core Gap Junction Modulator Characteristics


GAP-134 Hydrochloride (CAS 943133-81-1), also known as Danegaptide or ZP1609, is a synthetic small-molecule dipeptide and second-generation gap junction modifier developed primarily for antiarrhythmic research applications [1]. It is the hydrochloride salt form of the orally bioavailable active pharmaceutical ingredient, enhancing aqueous solubility for both in vitro and in vivo experimental use . The compound acts as a selective modulator of gap junction intercellular communication, specifically targeting connexin 43 (Cx43) to improve cardiac conduction and prevent arrhythmogenic substrates [2]. GAP-134 is a structural and functional successor to the hexapeptide rotigaptide (ZP-123), designed with improved physical properties and oral activity, and has been evaluated in Phase I and Phase II clinical trials [3].

GAP-134 Hydrochloride Procurement Risk: Why Generic Gap Junction Modulators or Parent Compound Analogs Are Not Equivalent


Procurement of a generic or alternative gap junction modulator in lieu of GAP-134 Hydrochloride carries significant experimental risk due to critical differences in pharmacokinetic properties, molecular target, and in vivo efficacy. While GAP-134 is a second-generation, orally bioavailable small dipeptide, its predecessor rotigaptide (ZP-123) is a hexapeptide with no oral bioavailability and a distinct physicochemical and pharmacokinetic profile, making it unsuitable for studies requiring oral administration or evaluating the specific pharmacophore of GAP-134 [1]. Similarly, other connexin-targeting peptides like Gap26 and Gap27, while sharing a common pathway, have different mechanisms (e.g., acting as Cx43 mimetic peptides rather than direct modulators) and lack the extensive in vivo validation and clinical safety data established for GAP-134 in models of atrial fibrillation and conduction disease [2]. Substitution with an unvalidated analog risks experimental failure due to unknown bioavailability, off-target effects, and a lack of comparability to published literature that heavily relies on the specific properties of GAP-134 Hydrochloride [3].

GAP-134 Hydrochloride Quantitative Differentiation: A Comparative Evidence Guide for Scientific Selection vs. Analogs and Alternatives


Oral Bioavailability and In Vivo Efficacy: GAP-134 vs. Parent Compound Rotigaptide (ZP-123)

GAP-134 was specifically designed to overcome the key limitation of its parent compound, rotigaptide, which is not orally bioavailable. GAP-134 is a small dipeptide identified from a medicinal chemistry program aimed at creating an orally active gap junction modifier [1]. The study demonstrated that GAP-134 is orally active in vivo, preventing CaCl2-induced arrhythmias in mice, a property absent in the hexapeptide rotigaptide [2].

Oral Bioavailability Antiarrhythmic Atrial Fibrillation

Canine Atrial Conduction Velocity Improvement: Quantified Effect of GAP-134 at Therapeutically Relevant Plasma Levels

In the canine sterile pericarditis model, a clinically relevant model for post-operative atrial fibrillation (POAF), GAP-134 significantly improved atrial conduction times at clinically achievable plasma concentrations [1]. Specifically, at an average steady-state plasma concentration of 250 nM, GAP-134 infusion significantly reduced conduction time (CT) compared to baseline [2].

Atrial Fibrillation Conduction Velocity Canine Model

Reduction in Atrial Fibrillation Inducibility and Burden: Quantified Antiarrhythmic Efficacy of GAP-134

The antiarrhythmic efficacy of GAP-134 was quantified in the same canine sterile pericarditis model by measuring both the number of atrial fibrillation/flutter (AF/AFL) inductions and the total AF/AFL burden [1]. GAP-134 treatment led to a significant reduction in both metrics, demonstrating its potential to suppress arrhythmogenic substrate [2].

Atrial Fibrillation Arrhythmia Burden Canine Model

Safety Profile: Absence of Proarrhythmia and Hemodynamic Effects at Supratherapeutic Doses

A critical differentiator for any antiarrhythmic agent is its safety profile, particularly the risk of proarrhythmia (inducing new arrhythmias). In the canine sterile pericarditis model, GAP-134 was evaluated at concentrations exceeding those used for efficacy [1]. At these supratherapeutic levels, GAP-134 had no significant effect on heart rate, blood pressure, or any electrocardiogram (ECG) parameters, including QTc interval [2]. Additionally, a receptor panel screen showed no significant binding to >60 different receptors and ion channels, further supporting its selectivity [3].

Cardiac Safety Proarrhythmia Hemodynamics

Prevention of Age-Related Ventricular Fibrosis: A Distinct Anti-Fibrotic Effect of GAP-134 via Cx43 Modulation

A study in a genetic mouse model of progressive cardiac conduction disease (Scn5a+/- mice) revealed a novel anti-fibrotic property of GAP-134 [1]. Chronic administration of GAP-134 between 45 and 60 weeks of age prevented the age-related development of ventricular fibrosis, a process typically associated with down-regulation and delocalization of Connexin 43 (Cx43) [2]. GAP-134 treatment increased Cx43 expression and phosphorylation at serine 368, and importantly, prevented fibrosis despite the persistence of conduction defects and TGF-β pathway activation [3].

Ventricular Fibrosis Connexin 43 Cardiac Remodeling

Molecular Target Selectivity: GAP-134 as a Connexin 43 Activator with Specific Phosphorylation Profile

GAP-134's mechanism of action is specifically linked to the modulation of Connexin 43 (Cx43), the predominant gap junction protein in ventricular myocardium. A study demonstrated that chronic GAP-134 treatment in Scn5a+/- mice increased both total Cx43 expression and phosphorylation at serine 368, a specific phosphorylation site associated with gap junction stabilization and function [1]. This contrasts with other gap junction modulators or peptides that may have broader or different effects on connexin isoforms or post-translational modifications.

Connexin 43 Phosphorylation Gap Junction Modulation

Validated Research and Procurement Scenarios for GAP-134 Hydrochloride Based on Quantitative Evidence


In Vivo Efficacy Studies in Large Animal Models of Post-Operative Atrial Fibrillation (POAF)

Investigators requiring a validated, orally bioavailable gap junction modulator for large animal (e.g., canine, porcine) models of POAF should procure GAP-134 Hydrochloride. The compound has demonstrated a quantified, statistically significant reduction in both atrial conduction time (by 4.2 ms at 300 ms cycle length, p<0.001) and AF/AFL burden (by 50.6%) at therapeutically relevant plasma levels (250 nM) in a well-established canine sterile pericarditis model [1]. This provides a robust benchmark for experimental design and data interpretation, which is not available for most alternative gap junction modulators.

Oral Dosing Regimens for Chronic In Vivo Studies Investigating Cardiac Remodeling and Fibrosis

For chronic in vivo studies investigating the role of Connexin 43 in age-related cardiac fibrosis or progressive conduction disease, GAP-134 Hydrochloride is the compound of choice due to its demonstrated oral bioavailability and long-term efficacy. The compound's ability to prevent ventricular fibrosis and maintain Cx43 expression and phosphorylation (at serine 368) over a 15-week chronic dosing period in a genetic mouse model provides a unique, validated pharmacological tool for this specific application [2]. The oral route simplifies long-term administration compared to compounds requiring parenteral delivery.

Mechanistic Studies of Connexin 43 Phosphorylation and Gap Junction Stabilization

Researchers focused on the post-translational regulation of Connexin 43, particularly the functional significance of phosphorylation at serine 368, should utilize GAP-134 Hydrochloride. The compound has been directly shown to increase Cx43 phosphorylation at this specific residue in vivo, correlating with functional improvements in gap junction communication and prevention of pathological remodeling [3]. This provides a defined molecular tool for probing this pathway, distinct from other Cx43 modulators that may not share this precise biochemical effect.

Cardiac Safety Pharmacology Screens Requiring a Reference Compound with a Favorable Proarrhythmic Profile

In safety pharmacology studies, particularly those assessing proarrhythmic risk via QT prolongation or arrhythmia inducibility, GAP-134 Hydrochloride serves as a valuable reference control. The compound has been shown to have no effect on heart rate, blood pressure, or ECG parameters (including QTc) at supratherapeutic concentrations, and has no significant binding to a broad panel of cardiac ion channels and receptors [4]. This established safety profile makes it an ideal comparator for novel compounds where a neutral or antiarrhythmic benchmark is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for GAP-134 Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.